Structural Uniqueness: 2,3'-Bipyridine Connectivity Defines a Distinct Chemical Space vs. 4-Pyridylmethyl or Phenyl Analogs
N-([2,3'-bipyridin]-4-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is uniquely defined by its 2,3'-bipyridine connectivity. This differentiates it from a common close analog, 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide (CAS 92438-22-7, MW 266.25 g/mol) [1]. The presence of the second pyridine ring in the target compound introduces an additional metal-coordination site and a more extended, rigid aromatic system, leading to a substantially higher molecular weight (357.4 vs. 266.25 g/mol) and topological polar surface area (TPSA). This structural divergence means the compounds will have distinct binding profiles in target-based assays; the bipyridine analog is predisposed for bridging two metal centers or occupying a larger, bifurcated binding pocket, which the monopodal analog cannot mimic [2].
| Evidence Dimension | Molecular Weight & Metal-Coordination Potential |
|---|---|
| Target Compound Data | 357.4 g/mol; Contains a 2,3'-bipyridine moiety with two potential N-donor sites for metal chelation. |
| Comparator Or Baseline | 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide (CAS 92438-22-7); MW = 266.25 g/mol; Contains only one pyridine N-donor site. |
| Quantified Difference | Molecular weight is 91.15 g/mol higher; possesses an additional metal-binding nitrogen atom. |
| Conditions | In silico comparison of physicochemical properties; metal-binding capability is a well-established class-level property of 2,2'- and 2,3'-bipyridines. |
Why This Matters
Procuring the monopodal analog for studies on bidentate metal chelation or kinase hinge-binding (which often requires a two-point attachment) would be scientifically invalid, leading to negative results not representative of the bipyridine class.
- [1] PubChem. (2024). Compound Summary: 4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide (CID 58857963). National Center for Biotechnology Information. View Source
- [2] Sumitomo Dainippon Pharma Co., Ltd. (2013). Bipyridyl derivatives useful for the treatment of kinase-induced diseases. US Patent Application US20130102608A1. View Source
